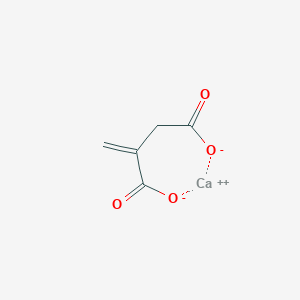
Calcium itaconate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium itaconate is a calcium salt of itaconic acid, a naturally occurring dicarboxylic acid Itaconic acid is produced through the fermentation of carbohydrates by fungi such as Aspergillus terreus
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium itaconate can be synthesized by reacting itaconic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where itaconic acid is dissolved in water, and calcium hydroxide or calcium carbonate is added gradually. The reaction mixture is stirred until the formation of this compound is complete, which is indicated by the cessation of gas evolution (if calcium carbonate is used) and the formation of a white precipitate.
Industrial Production Methods
Industrial production of this compound involves the fermentation of carbohydrates using Aspergillus terreus to produce itaconic acid. The itaconic acid is then neutralized with calcium hydroxide or calcium carbonate to form this compound. The product is filtered, washed, and dried to obtain the final compound. This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Calcium itaconate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Reaction with monomers to form polymers.
Decarboxylation: Removal of a carboxyl group to form itaconic anhydride.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Polymerization: Involves initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Decarboxylation: Requires heating in the presence of a catalyst such as zinc oxide.
Major Products Formed
Esterification: Itaconate esters, which are used in the production of plasticizers and resins.
Polymerization: Polyitaconates, which have applications in coatings, adhesives, and biomedical materials.
Decarboxylation: Itaconic anhydride, which is used as an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Calcium itaconate has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers and copolymers.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, as well as its potential use in drug delivery systems.
Industry: Utilized in the production of superabsorbent polymers, adhesives, and coatings.
Mecanismo De Acción
Calcium itaconate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of succinate dehydrogenase, reducing the production of pro-inflammatory cytokines.
Antimicrobial: Disrupts microbial metabolism by inhibiting key enzymes in the tricarboxylic acid cycle.
Metabolic Regulation: Modulates the activity of enzymes involved in the tricarboxylic acid cycle, influencing cellular energy production and redox balance.
Comparación Con Compuestos Similares
Calcium itaconate is structurally similar to other dicarboxylates such as succinate, fumarate, and malonate. it is unique in its ability to undergo polymerization and esterification reactions, making it valuable in the production of biodegradable polymers and specialty chemicals. Additionally, its role in metabolic regulation and immune response sets it apart from other dicarboxylates.
List of Similar Compounds
- Succinate
- Fumarate
- Malonate
- Phosphoenolpyruvate
Propiedades
Fórmula molecular |
C5H4CaO4 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
calcium;2-methylidenebutanedioate |
InChI |
InChI=1S/C5H6O4.Ca/c1-3(5(8)9)2-4(6)7;/h1-2H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clave InChI |
XOCSOTJWKWOFLU-UHFFFAOYSA-L |
SMILES canónico |
C=C(CC(=O)[O-])C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


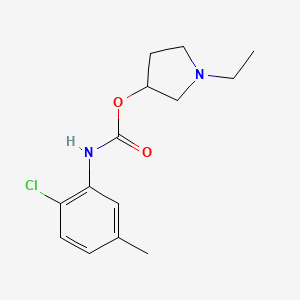
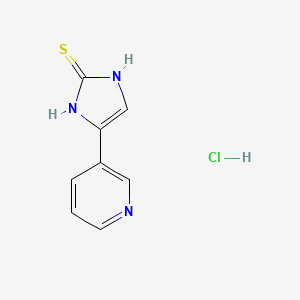
![2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole](/img/structure/B13798991.png)
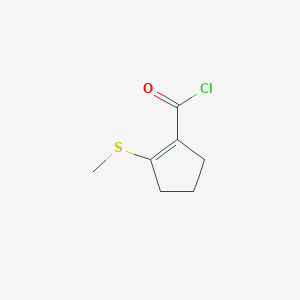
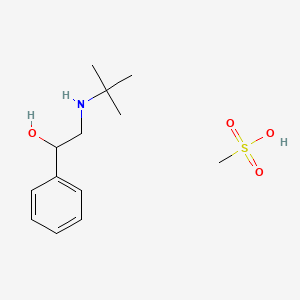
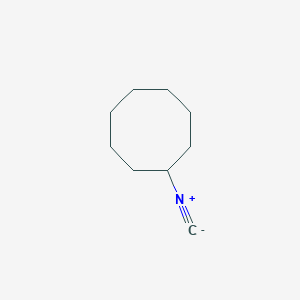
![2-Amino-6-chloro-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13799014.png)
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13799020.png)
![Bicyclo[2.2.2]octane-2-carboxaldehyde, 6-(1-methylethyl)-](/img/structure/B13799029.png)
![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
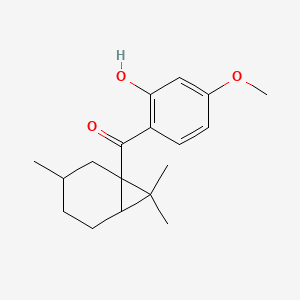

![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
